Whitepaper: Spectroscopic Characterization and Synthetic Validation of Ethyl 2-(3-aminophenoxy)acetate
Whitepaper: Spectroscopic Characterization and Synthetic Validation of Ethyl 2-(3-aminophenoxy)acetate
Executive Summary
Ethyl 2-(3-aminophenoxy)acetate (CAS 58559-52-7) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development[1]. Featuring both an aniline moiety and an aliphatic ester, it serves as a critical intermediate in the synthesis of phenoxyacetic acid derivatives—a pharmacophore commonly found in Peroxisome Proliferator-Activated Receptor (PPAR) agonists, cyclooxygenase (COX) inhibitors, and various orphan drug candidates. Commercial availability of this building block facilitates its widespread use in pharmaceutical development.
This technical guide provides an authoritative, in-depth analysis of the synthetic workflow, mechanistic causality, and complete spectroscopic profile (NMR, IR, MS) of Ethyl 2-(3-aminophenoxy)acetate, designed for researchers requiring rigorous analytical validation.
Synthetic Workflow & Mechanistic Causality
The synthesis of Ethyl 2-(3-aminophenoxy)acetate relies on a robust, two-step sequence designed to prevent the cross-reactivity of the amine group during the alkylation phase.
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Williamson Ether Synthesis: The process begins with the SN2 alkylation of 3-nitrophenol using ethyl bromoacetate. Potassium carbonate ( K2CO3 ) is used as a mild base to selectively deprotonate the phenolic hydroxyl group without hydrolyzing the ester.
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Catalytic Hydrogenation: The resulting intermediate, ethyl 2-(3-nitrophenoxy)acetate, undergoes palladium-catalyzed hydrogenation. This step selectively reduces the nitro group to a primary amine while leaving the ester and ether linkages intact.
Synthetic workflow of Ethyl 2-(3-aminophenoxy)acetate via Williamson ether synthesis and reduction.
Spectroscopic Characterization
The exact mass and structural identifiers of Ethyl 2-(3-aminophenoxy)acetate are well-documented in primary chemical databases[1]. The following spectroscopic assignments explain the causality behind the observed data, rooted in the electronic effects of the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The aromatic ring of this compound is a 1,3-disubstituted benzene. Both the ether oxygen ( −OR ) and the amine nitrogen ( −NH2 ) are strong electron-donating groups (EDGs) via mesomeric resonance ( +M ).
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Causality of Aromatic Shifts: The C−2 position is ortho to both EDGs, experiencing a compounded shielding effect that pushes its proton ( H−2 ) significantly upfield to ~6.25 ppm. Conversely, the C−5 position is meta to both EDGs; because resonance does not increase electron density at meta positions, H−5 is the least shielded proton, appearing at ~7.05 ppm.
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Aliphatic Shifts: The methylene group of the acetate moiety is highly deshielded (~4.58 ppm) because it is flanked by two electronegative entities: the ether oxygen and the carbonyl carbon.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Causality / Assignment |
|---|
| Ethyl CH₃ | 1.29 | Triplet (t) | 3H | 7.1 | Shielded aliphatic methyl, split by adjacent CH2 | | NH₂ | 3.65 | Broad singlet (br s) | 2H | - | Exchangeable amine protons, broadened by quadrupolar ¹⁴N | | Ethyl CH₂ | 4.26 | Quartet (q) | 2H | 7.1 | Deshielded by adjacent ester oxygen, split by CH3 | | O-CH₂-C=O | 4.58 | Singlet (s) | 2H | - | Highly deshielded by both ether oxygen and carbonyl group | | Ar-H (H-2) | 6.25 | pseudo-t (or dd) | 1H | 2.2 | Ortho to both electron-donating groups ( −NH2 , −OR ) | | Ar-H (H-4) | 6.32 | dd | 1H | 8.0, 2.2 | Ortho to −NH2 , para to −OR (strong shielding) | | Ar-H (H-6) | 6.38 | dd | 1H | 8.0, 2.2 | Ortho to −OR , para to −NH2 (strong shielding) | | Ar-H (H-5) | 7.05 | t | 1H | 8.0 | Meta to both EDGs, least shielded aromatic proton |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Causality / Assignment |
|---|---|---|
| Ethyl CH₃ | 14.2 | Standard aliphatic methyl carbon |
| Ethyl CH₂ | 61.3 | Deshielded by ester oxygen |
| O-CH₂-C=O | 65.4 | Deshielded by ether oxygen and carbonyl |
| Ar-C (C-2) | 101.8 | Highly shielded by ortho −NH2 and −OR | | Ar-C (C-4, C-6) | 104.5, 108.7 | Shielded by ortho/para resonance effects | | Ar-C (C-5) | 130.2 | Meta to both substituents, near benzene baseline | | Ar-C (C-3) | 148.1 | Directly attached to electronegative nitrogen | | Ar-C (C-1) | 159.3 | Directly attached to electronegative ether oxygen | | C=O | 169.1 | Ester carbonyl carbon |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides rapid confirmation of the functional groups. Because the ester oxygen is attached to an aliphatic methylene group rather than directly to the aromatic ring, there is no resonance conjugation to lower the carbonyl stretching frequency. It behaves as a standard aliphatic ester (~1745 cm⁻¹).
Table 3: FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Causality / Assignment |
|---|---|---|
| 3450, 3360 | N-H stretch | Diagnostic doublet for primary amine (asymmetric/symmetric) |
| 2980, 2935 | C-H stretch | Aliphatic C-H stretching (ethyl and methylene groups) |
| 1745 | C=O stretch | Ester carbonyl, un-conjugated to the aromatic ring |
| 1605, 1495 | C=C stretch | Aromatic ring skeletal vibrations |
| 1205, 1140 | C-O stretch | Asymmetric and symmetric C-O-C stretching |
High-Resolution Mass Spectrometry (HRMS)
In positive-mode Electrospray Ionization (ESI+), the primary amine is the most basic site, readily accepting a proton to form the [M+H]+ precursor ion at m/z 196.10. The fragmentation is driven by the cleavage of the relatively weak ester and ether bonds.
Table 4: HRMS (ESI-TOF) Data | Ion | Formula | Theoretical m/z | Observed m/z | Error (ppm) | | :--- | :--- | :--- | :--- | :--- | | [M+H]⁺ | C10H14NO3+ | 196.0974 | 196.0971 | -1.5 | | [M+Na]⁺ | C10H13NNaO3+ | 218.0793 | 218.0795 | +0.9 |
Proposed ESI-MS fragmentation pathway for Ethyl 2-(3-aminophenoxy)acetate [M+H]+ ion.
Experimental Protocols
To ensure reproducibility, the following self-validating protocols incorporate in-process controls (IPCs) to confirm reaction progress and sample integrity.
Synthesis of Ethyl 2-(3-nitrophenoxy)acetate (Intermediate)
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Setup: In a 250 mL round-bottom flask, dissolve 3-nitrophenol (10.0 g, 71.9 mmol, 1.0 equiv) in anhydrous DMF (100 mL).
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Activation: Add anhydrous K2CO3 (14.9 g, 107.8 mmol, 1.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide ion (solution turns deep red/orange).
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Alkylation: Dropwise, add ethyl bromoacetate (13.2 g, 79.1 mmol, 1.1 equiv). Heat the reaction mixture to 80 °C for 4 hours.
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Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). Disappearance of the phenolic starting material ( Rf=0.6 ) and appearance of a new spot ( Rf=0.4 ) confirms completion.
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Workup: Cool to room temperature, quench with distilled water (200 mL), and extract with EtOAc ( 3×100 mL). Wash the combined organic layers with brine ( 5×100 mL) to remove DMF, dry over Na2SO4 , and concentrate under reduced pressure.
Synthesis of Ethyl 2-(3-aminophenoxy)acetate (Target)
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Setup: Dissolve the intermediate (10.0 g, 44.4 mmol, 1.0 equiv) in absolute ethanol (150 mL).
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Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under a nitrogen atmosphere to prevent auto-ignition.
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Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.
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Validation (IPC): Completion is visually indicated by the transition from a yellow solution to a colorless/pale mixture, and analytically validated via LC-MS showing a mass shift from 226.07 [M+H]+ to 196.10 [M+H]+ .
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Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate under reduced pressure to yield the pure amine product as a viscous oil or low-melting solid.
Spectroscopic Sample Preparation
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NMR: Dissolve 10-15 mg of the synthesized compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
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IR: Apply 1-2 mg of the neat sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure via the anvil to ensure uniform contact.
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MS: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to 1 µg/mL using Methanol/Water (1:1) containing 0.1% formic acid to facilitate protonation. Inject via direct infusion at 10 µL/min.
References
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Title: Ethyl 2-(3-aminophenoxy)acetate | C10H13NO3 | CID 412308 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
